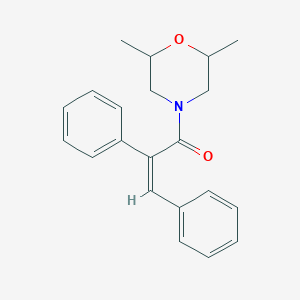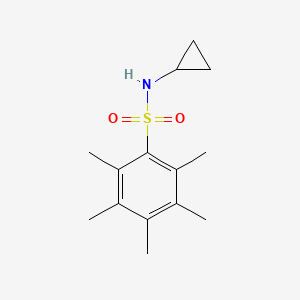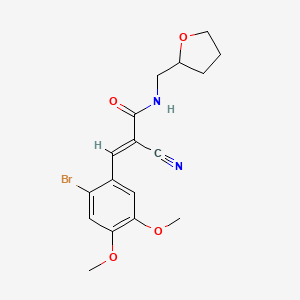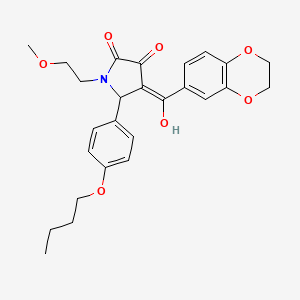![molecular formula C17H20N2O3 B5378378 N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.35 g/mol. In
Mechanism of Action
DMF exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. DMF also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, an important antioxidant, in cells and tissues. It also reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various disease models. DMF has been shown to have a protective effect on the central nervous system, reducing the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis.
Advantages and Limitations for Lab Experiments
DMF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMF in other disease models, such as cancer and neurodegenerative diseases. Additionally, the underlying mechanisms of DMF's immunomodulatory and anti-inflammatory effects need to be further elucidated to optimize its therapeutic potential.
Conclusion:
In conclusion, DMF is a promising compound that has potential therapeutic applications in various diseases due to its immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. DMF has several advantages for lab experiments, but also some limitations that need to be considered. Further research is needed to fully understand the potential of DMF as a therapeutic agent.
Synthesis Methods
DMF can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzene with 2,2-dimethylpropanoic acid, followed by reduction, amidation, and cyclization. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
DMF has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-4-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-12(18-15(20)14-6-5-9-22-14)10-13(11)19-16(21)17(2,3)4/h5-10H,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMYUCXSXDXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378369.png)